molecular formula C14H13ClN2O2 B1293392 N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide CAS No. 946682-56-0

N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide

Cat. No.: B1293392
CAS No.: 946682-56-0
M. Wt: 276.72 g/mol
InChI Key: SMNJRABXVYTNMC-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide is an acetamide derivative featuring a 2-amino-4-chlorophenoxy group attached to a phenyl ring. The amino group at the 2-position of the phenoxy moiety distinguishes it from hydroxyl- or methoxy-substituted analogs, likely enhancing hydrogen-bonding capacity and influencing pharmacokinetic properties such as solubility and receptor binding .

Properties

IUPAC Name

N-[3-(2-amino-4-chlorophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNJRABXVYTNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

The compound consists of an acetamide group attached to a phenyl ring substituted with an amino group and a chlorophenoxy moiety. Its structure is depicted by the following SMILES notation: CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl.

Preparation Methods

General Synthesis Overview

The synthesis of N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide typically involves the reaction of suitable precursors under controlled conditions, utilizing solvents, catalysts, and bases to achieve high yields and purity.

Step-by-Step Process
  • Selection of Precursors :

    • The primary raw materials include 2-amino-4-chlorophenol and acetic anhydride or acetyl chloride as acetamide donors.
  • Reaction Conditions :

    • The reaction is carried out in the presence of an organic solvent such as tetrahydrofuran (THF), acetonitrile, or toluene.
    • A base, either organic (e.g., triethylamine) or inorganic (e.g., potassium carbonate), is used to facilitate the reaction.
  • Temperature Control :

    • The reaction typically occurs at temperatures ranging from 20°C to 30°C to ensure optimal conversion without degradation.
  • Reaction Time :

    • The process may take between 4–8 hours depending on the reagents and temperature conditions.
  • Purification :

    • The crude product is purified using crystallization techniques, often at temperatures between 5°C and 10°C.
    • Solvent removal and recrystallization yield the final compound in pure form.

Specific Synthetic Pathways

Pathway A: Direct Amidation

This method involves direct amidation of 3-(2-amino-4-chlorophenoxy)phenyl derivatives with acetic acid derivatives:

Pathway B: Coupling Reaction

A coupling reaction between activated phenolic compounds and acetamide derivatives can also be employed:

  • Reagents : Activated phenolic precursor and acetamide donor.
  • Catalyst/Base : Potassium carbonate or sodium hydroxide.
  • Solvent : Acetonitrile or dimethylformamide (DMF).
  • Reaction Time : Approximately 6 hours.
  • Purification : Recrystallization in ethanol-water mixture.

Analysis of Reaction Parameters

Table 1: Reaction Parameters for Synthesis

Parameter Value/Range Notes
Temperature 20–30°C Ensures optimal reaction rate.
Solvent Volume 1–3 volumes Adjusted depending on precursor amounts.
Reaction Time 4–8 hours Dependent on reagents used.
Purification Temperature 5–10°C For crystallization of pure product.

Challenges in Synthesis

While the synthesis methods are straightforward, challenges include:

  • Avoiding byproduct formation due to overreaction or side reactions.
  • Ensuring complete conversion of precursors to avoid contamination in the final product.
  • Optimizing solvent usage for environmental and economic considerations.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The target compound’s core structure aligns with several acetamide derivatives documented in the evidence. Key structural variations among analogs include substituent type (e.g., chloro, fluoro, methoxy), position, and additional functional groups (e.g., naphthalene, triazine).

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name (Reference) Substituents/Modifications Key Structural Differences
N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide 2-amino-4-chloro-phenoxy, phenyl Unique amino-phenoxy group
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-chloro-4-hydroxy-phenyl Hydroxyl instead of amino group
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene ring, 3-chloro-4-fluoro Bulky naphthalene substituent
N-[5-Chloro-2-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide (3h) Propenyl-ketone, methoxyphenyl Extended conjugated system
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide Trifluoromethyl, methylphenoxy Electron-withdrawing CF₃ group

Key Observations :

  • The amino group in the target compound may improve solubility in polar solvents compared to hydroxyl or methoxy analogs .
  • Electron-withdrawing groups (e.g., CF₃ in ) alter electronic properties, influencing reactivity and binding affinity.

Physicochemical Properties

Melting points, solubility, and stability vary significantly with substituent chemistry:

Table 2: Physicochemical Properties of Selected Compounds
Compound Name (Reference) Melting Point (°C) Solubility Trends Stability Notes
This compound Not reported Likely polar due to -NH₂ Susceptible to oxidation
N-(3-Chloro-4-hydroxyphenyl)acetamide 160–165 (decomp.) Moderate in aqueous media Stable under acidic conditions
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 421 K (148°C) Low (hydrophobic) Crystalline stability
N-[5-Chloro-2-propenylphenyl]acetamide (3h) 198–200 Low in water Sensitive to hydrolysis

Key Observations :

  • Amino groups enhance aqueous solubility but may reduce thermal stability compared to halogenated analogs .
  • Hydrophobic substituents (e.g., naphthalene) decrease solubility but improve crystallinity .

Key Observations :

  • The target compound’s amino group may enhance sodium channel binding compared to hydroxylated analogs, as seen in .

Biological Activity

N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl ring substituted with an amino group and a chlorophenoxy moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that N-substituted phenyl acetamides, including this compound, exhibit notable antimicrobial properties. Research indicates that the biological activity of chloroacetamides varies significantly with the position of substituents on the phenyl ring. The following table summarizes the antimicrobial efficacy against various pathogens:

Pathogen Activity Level Reference
Staphylococcus aureusHigh
Methicillin-resistant S. aureus (MRSA)High
Escherichia coliModerate
Candida albicansModerate

These findings suggest that compounds with halogenated substitutions, such as 4-chlorophenyl, demonstrate enhanced lipophilicity, facilitating better penetration through bacterial membranes.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and protein interactions, which can lead to inhibition of bacterial growth and fungal proliferation. The compound's ability to bind to critical enzymes involved in bacterial cell wall synthesis contributes to its antimicrobial properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of N-substituted acetamides for their biological activities:

  • Antimicrobial Screening : In a study evaluating a series of chloroacetamides, it was found that compounds similar to this compound showed significant inhibitory effects against Gram-positive bacteria and moderate effects against Gram-negative bacteria and fungi .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that the introduction of electron-withdrawing groups (like chlorine) at specific positions enhances antimicrobial activity. The presence of an amino group also plays a critical role in enhancing solubility and bioactivity .
  • Comparative Efficacy : In comparative studies, compounds with similar structures were evaluated for their Minimum Inhibitory Concentration (MIC) values against various pathogens. For instance, compounds with 4-fluorophenyl substitutions demonstrated potent activity against C. albicans, highlighting the importance of structural modifications in enhancing efficacy .

Q & A

Q. What are the optimized synthetic routes for N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide, and how can reaction conditions be tailored to improve yield and purity?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution reaction : Reacting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to generate intermediate nitrobenzene derivatives .
  • Reduction : Iron powder in acidic conditions reduces nitro groups to amines, as seen in the conversion of N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene to the corresponding aniline derivative .
  • Condensation : Using condensing agents like cyanoacetic acid or diphenylacetyl chloride with aniline intermediates under controlled temperatures (e.g., 273 K) to form acetamide derivatives .
    Optimization : Adjusting reaction time, temperature, and stoichiometry (e.g., 1:1 molar ratios) minimizes by-products. Solvent selection (e.g., dichloromethane or toluene) and purification via recrystallization improve purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms substituent positions .
    • IR : Detects functional groups (e.g., C=O stretching at ~1650 cm⁻¹, N–H bending at ~3300 cm⁻¹) .
    • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction reveals bond lengths, dihedral angles (e.g., 10.8° between acetamide and benzene planes), and hydrogen-bonding networks (e.g., N–H···O interactions) critical for stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data observed across different studies of this compound derivatives?

Contradictions often arise from solvent effects, tautomerism, or crystallographic packing. Methodological strategies include:

  • Cross-validation : Combining NMR, IR, and X-ray data to confirm substituent orientation .
  • Computational modeling : Density Functional Theory (DFT) calculations predict spectroscopic profiles (e.g., ¹³C chemical shifts) and compare them with experimental data .
  • Crystallographic refinement : Analyzing anisotropic displacement parameters and residual electron density maps to resolve ambiguous hydrogen-bonding interactions .

Q. What computational strategies are employed to predict the biological activity and binding affinity of this compound derivatives towards therapeutic targets?

  • Molecular docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., binding to kinase domains or GPCRs) using crystal structures from the RCSB PDB .
  • QSAR : Quantitative Structure-Activity Relationship models correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .
  • MD simulations : Molecular dynamics assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å over 100 ns) .

Q. How does the presence of electron-withdrawing substituents influence the coordination chemistry of this compound in metal complex formation?

  • Ligand design : Chloro and fluoro substituents enhance electron-withdrawing effects, increasing the acetamide’s ability to coordinate with metals (e.g., Cu²⁺, Pd²⁺) via the carbonyl oxygen and amine nitrogen .
  • Structural analysis : X-ray crystallography of metal complexes reveals distorted octahedral geometries and bond length variations (e.g., M–O bonds ~2.0 Å) .
  • Spectroscopic trends : UV-Vis spectroscopy shows ligand-to-metal charge transfer bands (e.g., λₘₐₓ ~400 nm) influenced by substituent electronegativity .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Substitution2-Pyridinemethanol, KOH, DMF7895%
ReductionFe powder, HCl, EtOH8592%
CondensationCyanoacetic acid, DCC, CH₂Cl₂6898%

Q. Table 2. Key Crystallographic Parameters

ParameterValueSignificance
Dihedral angle (acetamide vs. benzene)10.8°Indicates planarity for π-π stacking
N–H···O bond length2.02 ÅStabilizes 1D chains along c-axis
C–H···O interaction2.35 ÅContributes to crystal packing

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